molecular formula C32H35N5O6S B1262360 [(4S,5S)-5-(2-azidophenyl)-4-[2-(benzenesulfonyl)ethyl]-2-[4-(3-hydroxypropoxy)phenyl]-5H-oxazol-4-yl]-(1-piperidinyl)methanone

[(4S,5S)-5-(2-azidophenyl)-4-[2-(benzenesulfonyl)ethyl]-2-[4-(3-hydroxypropoxy)phenyl]-5H-oxazol-4-yl]-(1-piperidinyl)methanone

Cat. No. B1262360
M. Wt: 617.7 g/mol
InChI Key: TYNOVKAISQAATB-NYDCQLBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(4S,5S)-5-(2-azidophenyl)-4-[2-(benzenesulfonyl)ethyl]-2-[4-(3-hydroxypropoxy)phenyl]-5H-oxazol-4-yl]-(1-piperidinyl)methanone is an organonitrogen compound and an organooxygen compound. It derives from an alpha-amino acid.

Scientific Research Applications

1. Structural and Theoretical Analysis

The compound is related to benzenesulfonyl-piperidinyl methanone derivatives. Research by Karthik et al. (2021) on a similar compound involving benzenesulfonyl and piperidinyl units focuses on its structural and theoretical aspects, including X-ray diffraction studies and density functional theory calculations. This research highlights the detailed structural analysis and provides insights into the molecular interactions and stability of similar compounds (Karthik, Kumara, Naveen, Mallesha, Mallu, Deepa Urs, & Lokanath, 2021).

2. Synthesis and Spectral Analysis

Research conducted by Khalid et al. (2016) on N-substituted derivatives of benzenesulfonyl-piperidin-4-yl compounds, which are structurally similar to the compound , offers insights into their synthesis and spectral analysis. This includes the use of spectroscopic techniques like NMR and IR to elucidate the structures of the synthesized compounds (Khalid, Aziz‐ur‐Rehman, Abbasi, Malik, Rasool, Nafeesa, Ahmad, & Afzal, 2016).

3. Potential Biological Activities

Studies on benzimidazole derivatives, which share some structural similarities with the compound , have been conducted to explore their potential biological activities. Karayel (2021) investigated the anti-cancer properties of benzimidazole derivatives through density functional theory and molecular docking, demonstrating how structural features can influence biological activity. Such studies provide a framework for understanding how the compound might interact with biological targets (Karayel, 2021).

properties

Molecular Formula

C32H35N5O6S

Molecular Weight

617.7 g/mol

IUPAC Name

[(4S,5S)-5-(2-azidophenyl)-4-[2-(benzenesulfonyl)ethyl]-2-[4-(3-hydroxypropoxy)phenyl]-5H-1,3-oxazol-4-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C32H35N5O6S/c33-36-35-28-13-6-5-12-27(28)29-32(31(39)37-19-7-2-8-20-37,18-23-44(40,41)26-10-3-1-4-11-26)34-30(43-29)24-14-16-25(17-15-24)42-22-9-21-38/h1,3-6,10-17,29,38H,2,7-9,18-23H2/t29-,32-/m0/s1

InChI Key

TYNOVKAISQAATB-NYDCQLBNSA-N

Isomeric SMILES

C1CCN(CC1)C(=O)[C@@]2([C@@H](OC(=N2)C3=CC=C(C=C3)OCCCO)C4=CC=CC=C4N=[N+]=[N-])CCS(=O)(=O)C5=CC=CC=C5

Canonical SMILES

C1CCN(CC1)C(=O)C2(C(OC(=N2)C3=CC=C(C=C3)OCCCO)C4=CC=CC=C4N=[N+]=[N-])CCS(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(4S,5S)-5-(2-azidophenyl)-4-[2-(benzenesulfonyl)ethyl]-2-[4-(3-hydroxypropoxy)phenyl]-5H-oxazol-4-yl]-(1-piperidinyl)methanone
Reactant of Route 2
[(4S,5S)-5-(2-azidophenyl)-4-[2-(benzenesulfonyl)ethyl]-2-[4-(3-hydroxypropoxy)phenyl]-5H-oxazol-4-yl]-(1-piperidinyl)methanone
Reactant of Route 3
[(4S,5S)-5-(2-azidophenyl)-4-[2-(benzenesulfonyl)ethyl]-2-[4-(3-hydroxypropoxy)phenyl]-5H-oxazol-4-yl]-(1-piperidinyl)methanone
Reactant of Route 4
[(4S,5S)-5-(2-azidophenyl)-4-[2-(benzenesulfonyl)ethyl]-2-[4-(3-hydroxypropoxy)phenyl]-5H-oxazol-4-yl]-(1-piperidinyl)methanone
Reactant of Route 5
Reactant of Route 5
[(4S,5S)-5-(2-azidophenyl)-4-[2-(benzenesulfonyl)ethyl]-2-[4-(3-hydroxypropoxy)phenyl]-5H-oxazol-4-yl]-(1-piperidinyl)methanone
Reactant of Route 6
Reactant of Route 6
[(4S,5S)-5-(2-azidophenyl)-4-[2-(benzenesulfonyl)ethyl]-2-[4-(3-hydroxypropoxy)phenyl]-5H-oxazol-4-yl]-(1-piperidinyl)methanone

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